Lovastatin-d3

Isotopic purity Mass spectrometry Internal standard qualification

Lovastatin-d3 (CAS 1002345-93-8) is a deuterium-labeled internal standard for the LC-MS/MS quantification of lovastatin in bioequivalence and pharmacokinetic studies. It addresses the systematic quantification errors that occur with unlabeled lovastatin or non-isotopic analogs, which fail to correct for matrix effects and ion suppression variability. - Achieves intra- and inter-day precision within 11.38% and 8.62% at the LLOQ (0.121 ng/mL) - Supplied with a batch-specific Certificate of Analysis documenting ≥99% atom D isotopic purity and ≥98% chemical purity - Qualified for ANDA regulatory submissions with traceability to USP/EP pharmacopeial standards

Molecular Formula C24H33O5D3
Molecular Weight 407.56
CAS No. 1002345-93-8
Cat. No. B602498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin-d3
CAS1002345-93-8
Synonyms(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  MK-803-d3;  Lovalip-d3;  Lovastatin Lactone-d3;  Mevacor-d3;  Mevinacor-d3
Molecular FormulaC24H33O5D3
Molecular Weight407.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Lovastatin-d3 (CAS 1002345-93-8): Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Lovastatin


Lovastatin-d3 (CAS 1002345-93-8) is a deuterium-labeled analog of the HMG-CoA reductase inhibitor lovastatin (unlabeled CAS 75330-75-5), with three deuterium atoms replacing hydrogens at the 2-methylbutanoate moiety . As a stable isotope-labeled (SIL) internal standard, it is specifically designed for quantitative bioanalytical LC-MS/MS applications requiring accurate and precise measurement of lovastatin in complex biological matrices [1]. The compound shares near-identical physicochemical properties with native lovastatin—including molecular weight (407.56 vs. 404.54 for unlabeled) and LogP (~4.3)—while offering a distinct mass spectral signature that enables unequivocal differentiation from the analyte of interest .

Why Unlabeled Lovastatin and Structurally Similar Internal Standards Cannot Substitute for Lovastatin-d3 in Regulated Bioanalysis


In LC-MS/MS bioanalysis, substituting Lovastatin-d3 with unlabeled lovastatin or structurally dissimilar internal standards introduces systematic quantification errors due to differential matrix effects, ion suppression variability, and extraction recovery discrepancies [1]. Unlabeled lovastatin cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering it unusable as an internal standard. Non-isotopic structural analogs exhibit distinct chromatographic retention behavior and ionization efficiencies, failing to co-elute with the target analyte and thus inadequately compensate for matrix-induced signal alterations [2]. Furthermore, regulatory guidance (FDA, EMA) for bioanalytical method validation explicitly recommends stable isotope-labeled internal standards for accurate quantification in pharmacokinetic and bioequivalence studies, making Lovastatin-d3 the methodologically appropriate and compliance-aligned selection .

Lovastatin-d3 Quantitative Differentiation: Comparative Evidence for Scientific Procurement Decisions


Isotopic Enrichment (≥99% Atom D) vs. Unlabeled Lovastatin: Ensuring MS Signal Integrity and Cross-Talk Prevention

Lovastatin-d3 is supplied with ≥99% atom D isotopic enrichment, whereas unlabeled lovastatin contains 0% deuterium incorporation and cannot be used as an internal standard in stable isotope dilution mass spectrometry workflows . This high isotopic enrichment minimizes M+0 signal contribution at the analyte mass channel, preventing cross-talk that would otherwise compromise quantification accuracy at low ng/mL concentrations [1].

Isotopic purity Mass spectrometry Internal standard qualification

Mass Spectral Differentiation: MRM Transition of m/z 425.4 → 285.4 vs. Lovastatin m/z 422.1 → 285.4

In a validated LC-MS/MS method for human plasma lovastatin quantification, Lovastatin-d3 exhibited a distinct multiple reaction monitoring (MRM) transition of m/z 425.4 → 285.4, compared to unlabeled lovastatin at m/z 422.1 → 285.4, providing a +3.3 Da mass shift that enables unequivocal MS differentiation [1]. This mass difference ensures that the internal standard and analyte are quantified in separate MS channels with no spectral overlap [1].

LC-MS/MS MRM Quantitative bioanalysis Internal standard

Matrix Effect Compensation: Lovastatin-d3 Reduces Quantification Variability to 2.74% Absolute Matrix Effect vs. Uncorrected Analysis

Using Lovastatin-d3 as the internal standard in a validated human plasma LC-MS/MS method, the absolute matrix effect (AME) for lovastatin was determined to be only 2.74% within the linearity range of 0.121–35.637 ng/mL (r > 0.99) [1]. Without Lovastatin-d3 compensation, matrix-induced ion suppression or enhancement would introduce unquantified systematic bias in lovastatin concentration measurements [2].

Matrix effect Ion suppression Bioanalytical method validation LC-MS/MS

Regulatory Compliance: Lovastatin-d3 Enables Validated Bioequivalence Study Application vs. Unlabeled Standards

Lovastatin-d3 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The validated LC-MS/MS method employing Lovastatin-d3 was successfully applied to a regulatory bioequivalence study of lovastatin 40 mg tablets in healthy human volunteers [2]. In contrast, unlabeled lovastatin is not suitable for use as an internal standard and cannot meet the traceability and validation requirements for regulated bioanalysis .

Regulatory compliance Bioequivalence ANDA Method validation

Deuterium Placement Strategy: Stable Methyl-d3 Substitution at the 2-Methylbutanoate Moiety Minimizes H/D Exchange vs. Labile Deuterium Analogs

Lovastatin-d3 incorporates three deuterium atoms specifically at the 2-methylbutanoate moiety (2-(methyl-d3)butanoate), a non-exchangeable, metabolically stable position . This strategic placement minimizes hydrogen-deuterium back-exchange during sample preparation, storage, and chromatographic separation—a known limitation of deuterated internal standards with labile deuterium positions such as -OD or -ND groups [1]. In contrast, poorly designed deuterated analogs may suffer from H/D exchange, leading to signal drift and quantification inaccuracy [2].

Deuterium exchange Isotope stability Internal standard design LC-MS/MS

Lovastatin-d3 Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Regulated Bioequivalence Studies of Lovastatin Formulations in Human Plasma

Lovastatin-d3 is the validated internal standard of choice for LC-MS/MS quantification of lovastatin in human plasma bioequivalence studies. As demonstrated by Saha et al. (2015), a method employing Lovastatin-d3 achieved a linear range of 0.121–35.637 ng/mL with intra- and inter-day precision within 11.38% and 8.62%, respectively, at the LLOQ, and was successfully applied to a 40 mg tablet crossover bioequivalence study in healthy volunteers [1]. Procurement of Lovastatin-d3 with documented Certificate of Analysis ensures method transferability and regulatory acceptance.

GLP-Compliant Pharmacokinetic and Drug Metabolism Studies

For laboratories conducting GLP-compliant pharmacokinetic studies, Lovastatin-d3 provides the necessary traceability to pharmacopeial standards (USP/EP) and is supplied with detailed characterization data compliant with regulatory guidelines [2]. The compound enables precise quantification of lovastatin and its metabolites in complex biological matrices (plasma, urine, tissue homogenates) while compensating for matrix effects that would otherwise introduce systematic bias exceeding regulatory acceptance thresholds.

Analytical Method Development and Validation (AMV) for ANDA Submissions

Lovastatin-d3 is specifically qualified for use in analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic lovastatin products [2]. The availability of batch-specific Certificates of Analysis documenting ≥99% atom D isotopic purity and ≥98% chemical purity provides the documentation trail required for regulatory submission packages, reducing the compliance burden on analytical laboratories.

Environmental and Food Safety Residue Analysis of Lovastatin

Lovastatin-d3 serves as an internal standard for the quantification of lovastatin residues in environmental and food matrices where accurate measurement at trace levels is required . The compound's high isotopic purity (≥99% atom D) and stable deuterium placement minimize the risk of false-positive or false-negative findings in complex sample matrices, supporting applications in regulatory compliance testing and environmental monitoring programs.

Technical Documentation Hub

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